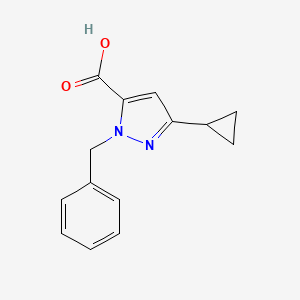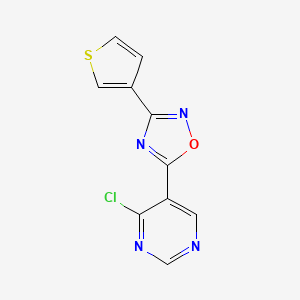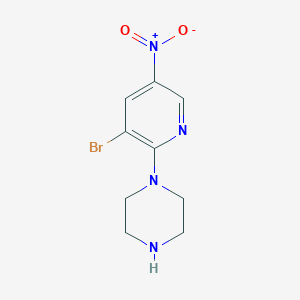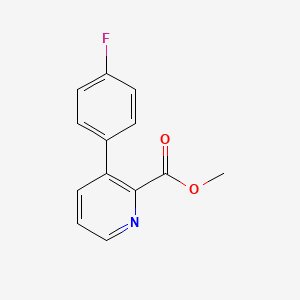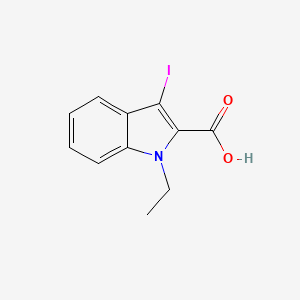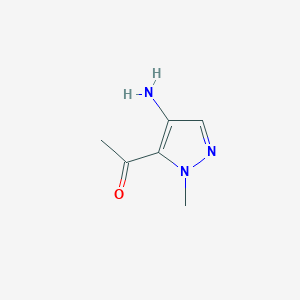
3,3,7-Trifluoroindolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,7-Trifluoroindolin-2-one is a fluorinated indole derivative that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. The presence of trifluoromethyl groups in its structure enhances its chemical stability, lipophilicity, and biological activity, making it a valuable compound for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,7-Trifluoroindolin-2-one typically involves the trifluoromethylation of indole derivatives. One efficient method is the metal-free oxidative trifluoromethylation using CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . This method selectively introduces the trifluoromethyl group to the indole ring, yielding the desired product in good yields.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as the use of continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly reagents and catalysts is also emphasized to minimize the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3,3,7-Trifluoroindolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex fluorinated indole derivatives.
Reduction: Reduction reactions can modify the trifluoromethyl groups, leading to different functionalized products.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed:
Aplicaciones Científicas De Investigación
3,3,7-Trifluoroindolin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential as a pharmaceutical intermediate is explored for developing drugs with enhanced stability and efficacy.
Industry: The compound is used in the development of advanced materials with unique properties, such as increased thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 3,3,7-Trifluoroindolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s binding affinity to these targets, leading to increased biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, contributing to its therapeutic potential.
Comparación Con Compuestos Similares
- 3,3-Difluoroindolin-2-one
- 3,3,7-Trifluoroindole
- 3,3,7-Trifluoroindole-2-carboxylic acid
Comparison: Compared to similar compounds, 3,3,7-Trifluoroindolin-2-one stands out due to its unique trifluoromethylation pattern, which imparts distinct chemical and biological properties. The presence of three trifluoromethyl groups enhances its stability and lipophilicity, making it more suitable for certain applications in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C8H4F3NO |
|---|---|
Peso molecular |
187.12 g/mol |
Nombre IUPAC |
3,3,7-trifluoro-1H-indol-2-one |
InChI |
InChI=1S/C8H4F3NO/c9-5-3-1-2-4-6(5)12-7(13)8(4,10)11/h1-3H,(H,12,13) |
Clave InChI |
UPWHBHPSEJYCDB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)F)NC(=O)C2(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methoxy-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11806730.png)
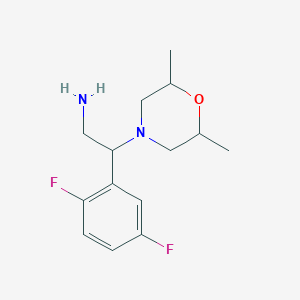


![4,5-Dimethoxybenzo[b]thiophene-2-carbohydrazide](/img/structure/B11806777.png)
